molecular formula C16H22F2N2O2 B2931434 Tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate CAS No. 868064-73-7

Tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate

Cat. No. B2931434
CAS RN: 868064-73-7
M. Wt: 312.361
InChI Key: NTBVJKOAJJUTON-UHFFFAOYSA-N
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Description

“Tert-butyl (3,4-difluorophenyl)carbamate” is a chemical compound with the CAS Number: 144298-04-4 . It has a molecular weight of 229.23 .


Synthesis Analysis

The synthesis of “Tert-butyl (3,4-difluorophenyl)carbamate” involves the reaction of 3,4-difluoroaniline with di-tert-butyl dicarbonate in dry tetrahydrofuran . The reaction mixture is stirred at room temperature for 12 hours . After the reaction, the volatiles are removed under reduced pressure and the residue is washed with hexanes . The resultant white solid is dried under high vacuum to afford the product .

Scientific Research Applications

  • Synthesis and Characterization : This compound and its derivatives are often synthesized and characterized for their unique properties. For instance, the practical synthesis of related diazepane compounds has been established for the production of Rho–kinase inhibitors, such as K-115, which are significant in the pharmaceutical industry (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

  • Photophysical Properties : Studies on diazepine derivatives, including those with tert-butyl groups, focus on their photophysical properties. These studies are important for understanding the behavior of these compounds under different light and solvent conditions, which has implications in material science and photophysics (Wieczorek, Gierszewski, Popenda, Tykarska, Gdaniec, Jurga, Sikorski, Mielcarek, Piskorz, & Goslinski, 2016).

  • Reactions and Stability : The reactions and stability of tert-butyl cyclopropanecarboxylates, which share structural similarities with the compound , have been studied. These studies provide insights into the reactivity of these compounds and their potential applications in organic synthesis (Häner, Maetzke, & Seebach, 1986).

  • Use in Asymmetric Synthesis : Compounds like tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate are used in the asymmetric synthesis of amines. The tert-butanesulfinyl group, in particular, serves as a powerful chiral directing group in these syntheses, contributing to the development of enantioenriched amines, which are valuable in medicinal chemistry (Ellman, Owens, & Tang, 2002).

  • Self-Assembly and Molecular Arrays : Research into tert-butylbenzoic acid and its interactions with aliphatic diamines has led to the formation of new three-dimensional molecular arrays. These studies are significant in the field of supramolecular chemistry and have potential applications in the development of new materials (Armstrong, Atkinson, Carter, Mahinay, Skelton, Turner, Wei, White, & Lindoy, 2002).

  • Catalytic Applications : The tert-butyl group in related compounds has been utilized in catalyst development, particularly in olefin epoxidation reactions. The Lewis basicity of ligands, including those with tert-butyl groups, can significantly affect the reactivity and selectivity of these catalytic processes (Sankaralingam & Palaniandavar, 2014).

Safety and Hazards

The safety information for “Tert-butyl (3,4-difluorophenyl)carbamate” indicates that it has the hazard statements: H315-H319-H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)12-5-6-13(17)14(18)11-12/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBVJKOAJJUTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate

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